molecular formula C24H26OS2Sn B1174564 abciximab CAS No. 143653-53-6

abciximab

カタログ番号 B1174564
CAS番号: 143653-53-6
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Abciximab is a glycoprotein IIb/IIIa receptor antagonist . It is a platelet aggregation inhibitor mainly used during and after coronary artery procedures like angioplasty to prevent platelets from sticking together and causing thrombus (blood clot) formation within the coronary artery . It is also used with aspirin and heparin, which are other medicines used to keep your blood from clotting .


Synthesis Analysis

Abciximab is the first of an innovative new class of cardiovascular drugs, the GP IIb/IIIa receptor antagonists . It was developed from the first murine IgG 1 antibody directed against the GP IIb/IIIa receptor and was genetically engineered to become the less immunogenic but equally effective human/chimeric antibody fragment c7E3 Fab, or abciximab .


Molecular Structure Analysis

Abciximab is a Fab fragment of the chimeric human-murine monoclonal antibody 7E3 . It binds to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules .


Chemical Reactions Analysis

Abciximab’s chemical reactions mainly involve its interaction with the GP IIb/IIIa receptor on platelets. It specifically blocks the function of this cellular adhesion molecule, thereby interfering with the adhesion of platelets and inhibiting platelet aggregation .


Physical And Chemical Properties Analysis

Abciximab is a protein-based therapy with a chemical formula of C6462H9964N1690O2049S48 and an average weight of 145651.1 Da .

作用機序

Abciximab works by binding to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules . It also binds to vitronectin (αvβ3) receptor found on platelets and vessel wall endothelial and smooth muscle cells .

Safety and Hazards

Abciximab may cause bleeding problems as it increases the risk of bleeding. The most common type of bleeding due to abciximab is gastrointestinal hemorrhage . Thrombocytopenia, characterized by a severe drop in platelets circulating in the blood, is a rare but known serious risk .

将来の方向性

The limitations of currently available antiplatelet agents underscore the need for more specific antiplatelet treatment regimens, particularly for patients with diabetes and chronic kidney disease . Ongoing trials are investigating the efficacy of abciximab in the setting of acute myocardial infarction .

特性

CAS番号

143653-53-6

製品名

abciximab

分子式

C24H26OS2Sn

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。